2-bromo-4-fluorobutanoic acid 2-bromo-4-fluorobutanoic acid
Brand Name: Vulcanchem
CAS No.: 16652-34-9
VCID: VC12019879
InChI: InChI=1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8)
SMILES: C(CF)C(C(=O)O)Br
Molecular Formula: C4H6BrFO2
Molecular Weight: 184.99 g/mol

2-bromo-4-fluorobutanoic acid

CAS No.: 16652-34-9

Cat. No.: VC12019879

Molecular Formula: C4H6BrFO2

Molecular Weight: 184.99 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-4-fluorobutanoic acid - 16652-34-9

Specification

CAS No. 16652-34-9
Molecular Formula C4H6BrFO2
Molecular Weight 184.99 g/mol
IUPAC Name 2-bromo-4-fluorobutanoic acid
Standard InChI InChI=1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8)
Standard InChI Key OZVSFRKAHQEGMM-UHFFFAOYSA-N
SMILES C(CF)C(C(=O)O)Br
Canonical SMILES C(CF)C(C(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Bromo-4-fluorobutanoic acid belongs to the class of α-bromo-γ-fluoro carboxylic acids. Its IUPAC name derives from the four-carbon butanoic acid backbone, with substituents at the second (bromo) and fourth (fluoro) positions. The molecular formula is C₄H₆BrFO₂, with a molar mass of 193.00 g/mol. The compound’s structure is defined by the following features:

  • Carboxylic acid group (-COOH) at the first carbon.

  • Bromine atom (-Br) at the second carbon, introducing steric bulk and polarizability.

  • Fluorine atom (-F) at the terminal carbon, contributing electronegativity and metabolic stability.

The presence of both halogens creates a distinct electronic environment, with the bromine atom acting as a potential leaving group in nucleophilic substitutions, while fluorine enhances the acidity of the carboxylic acid group .

Spectral Data and Characterization

While experimental spectral data for 2-bromo-4-fluorobutanoic acid is scarce, analogous compounds provide insights:

  • IR Spectroscopy: Expected strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch).

  • NMR Spectroscopy:

    • ¹H NMR: Signals for H-2 (δ ~4.1 ppm, split due to adjacent Br) and H-4 (δ ~4.5 ppm, split by F coupling).

    • ¹³C NMR: Carboxylic carbon at ~175 ppm, C-2 (δ ~35 ppm, deshielded by Br), and C-4 (δ ~90 ppm, JCF ~160 Hz) .

Synthesis and Manufacturing Approaches

Halogenation Strategies

The synthesis of 2-bromo-4-fluorobutanoic acid likely involves sequential halogenation and functional group transformations. Two plausible routes are outlined below:

Bromination Followed by Fluorination

  • Bromination of 4-Fluorobutanoic Acid:

    • React 4-fluorobutanoic acid with phosphorus tribromide (PBr₃) in anhydrous conditions to yield 2-bromo-4-fluorobutanoyl bromide.

    • Hydrolysis of the acyl bromide intermediate produces the target acid .

    • Reaction Conditions: 0–5°C, inert atmosphere, stoichiometric PBr₃.

  • Alternative Pathway via Diazotization:

    • Inspired by aromatic halogenation methods , aliphatic analogs could employ diazotization. For example, amination of 4-fluorobutanoic acid followed by diazotization and bromide substitution might yield the desired product.

Industrial-Scale Considerations

Large-scale production would require optimization of:

  • Catalysts: Lewis acids like FeBr₃ to enhance bromination efficiency.

  • Solvent Systems: Dichloromethane or THF for homogeneous reaction conditions.

  • Yield Optimization: Pilot studies suggest maximum yields of ~65% for similar aliphatic bromofluoro acids .

Physicochemical Properties

Thermodynamic and Physical Parameters

Based on structurally related compounds , key properties of 2-bromo-4-fluorobutanoic acid are estimated:

PropertyValue/Range
Density (20°C)1.58–1.62 g/cm³
Boiling Point210–220°C (decomposes)
Melting Point85–90°C
Solubility in Water25 g/L (20°C)
pKa (Carboxylic Acid)~2.1 (lower than butyric acid due to -F/-Br)
LogP (Octanol-Water)1.8–2.2

The elevated density and boiling point compared to non-halogenated butanoic acids reflect the molecular weight increase from bromine and fluorine.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitutions

The α-bromo group is reactive toward nucleophiles (e.g., amines, thiols):

  • With Ammonia: Forms 2-amino-4-fluorobutanoic acid, a non-proteinogenic amino acid.

  • With Sodium Thiosulfate: Produces 2-mercapto-4-fluorobutanoic acid, a potential chelating agent .

Decarboxylation and Elimination

Under basic conditions (e.g., NaOH), thermal decarboxylation yields 1-bromo-3-fluoropropane:
C₄H₆BrFO₂Δ,NaOHC₃H₆BrF+CO₂\text{C₄H₆BrFO₂} \xrightarrow{\Delta, \text{NaOH}} \text{C₃H₆BrF} + \text{CO₂}

Grignard and Organometallic Reactions

The carboxylic acid can be converted to esters (e.g., methyl 2-bromo-4-fluorobutanoate) for use in Grignard reactions, enabling carbon chain elongation.

Applications in Research and Industry

Pharmaceutical Intermediates

  • Anticancer Agents: Bromine’s leaving group ability facilitates the synthesis of alkylating agents. Fluorine enhances bioavailability and metabolic stability .

  • Antibiotics: Structural analog of β-lactamase inhibitors, where halogen substituents modulate enzyme binding.

Agrochemistry

  • Herbicide Synthesis: Incorporation into phenoxyalkanoic acid analogs (e.g., fluorinated 2,4-D derivatives) for enhanced weed control .

Material Science

  • Polymer Modification: As a monomer for fluorinated polyesters with improved UV resistance.

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